molecular formula C15H15F3N2O2S B2433118 3-(2-Methoxyphenyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1235321-95-5

3-(2-Methoxyphenyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea

Cat. No. B2433118
CAS RN: 1235321-95-5
M. Wt: 344.35
InChI Key: MWFMSLOPKJEEJZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea, also known as MTU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in treating various diseases. MTU is a urea derivative that contains a trifluoroethyl group, which enhances its pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

Urea and thiourea derivatives have been extensively studied for their synthetic applications and structural properties. For example, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea allows for the introduction of various electrophiles, showcasing the utility of methoxyphenyl ureas in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013). Similarly, substituted phenyl urea and thiourea silatranes have been synthesized and characterized, revealing insights into their structural and electronic properties, which are essential for designing molecules with desired reactivities and functions (Singh et al., 2016).

Biological Activity

Urea derivatives have been investigated for their potential biological activities. For instance, certain urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine have shown significant antiparkinsonian activity, highlighting the therapeutic potential of these compounds (Azam, Alkskas, & Ahmed, 2009). Moreover, novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, demonstrating the potential of urea derivatives in cancer treatment (Perković et al., 2016).

Chemical Properties and Applications

The chemical properties of urea derivatives, such as their solvatochromism and ability to form hydrogen bonds, have been exploited for various applications, including the development of fluorescence probes for detecting carboxylic acids, alcohols, and fluoride ions (Bohne, Ihmels, Waidelich, & Yihwa, 2005). These studies demonstrate the versatility of urea derivatives in chemical sensing and molecular recognition.

properties

IUPAC Name

3-(2-methoxyphenyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c1-22-13-5-3-2-4-12(13)19-14(21)20(10-15(16,17)18)8-11-6-7-23-9-11/h2-7,9H,8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFMSLOPKJEEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N(CC2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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